![molecular formula C12H15ClFN B1484583 3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride CAS No. 2098161-32-9](/img/structure/B1484583.png)
3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride
Overview
Description
3-Fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride, also known as 3FPAzHCl, is an organic compound that is widely used in the field of medicinal chemistry and research. It is a synthetic derivative of azetidine, a five-membered heterocyclic compound, and is composed of a fluoro substituent, a phenyl group, and a propenyl group. 3FPAzHCl has recently become a popular research tool due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Imaging Applications
- Synthesis for Imaging : A study described the synthesis and nicotinic acetylcholine receptor binding properties of a fluorinated azetidine derivative, aimed for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors (nAChRs). This work showcases the utility of fluorinated azetidine derivatives in developing imaging agents for neurological studies (Doll et al., 1999).
Drug Discovery and Evaluation
Antimicrobial Activity : Research on azetidine derivatives has shown potential in antimicrobial applications. One study synthesized Schiff’s base, azetidinones, and thiazolidinones derivatives, demonstrating their excellent to good antibacterial activity, illustrating the relevance of azetidine derivatives in developing new antimicrobial agents (Mistry et al., 2016).
Antioxidant Activity : Another study focused on synthesizing novel Schiff bases and azetidines derived from phenyl urea derivatives, evaluating their in-vitro antioxidant potentials. This indicates the interest in azetidine derivatives for investigating antioxidant properties and therapeutic applications (Nagavolu et al., 2017).
Biological Activity and Mechanism Studies
- Nicotinic Receptors and Analgesia : Azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, with potential implications in analgesia and the treatment of neurological disorders. Studies on compounds like ABT-594 and A-85380, which have azetidinyl groups, highlight their role in non-opioid analgesic properties without the toxicity of other compounds (Ding et al., 2000).
properties
IUPAC Name |
3-fluoro-3-[(E)-3-phenylprop-2-enyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c13-12(9-14-10-12)8-4-7-11-5-2-1-3-6-11;/h1-7,14H,8-10H2;1H/b7-4+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDOCNAQQGLOSD-KQGICBIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC=CC2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1)(C/C=C/C2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-3-[(2E)-3-phenylprop-2-en-1-yl]azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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